Phosphoric acid, diphenyl tetradecyl ester

Übersicht

Beschreibung

Phosphoric acid, diphenyl tetradecyl ester is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This compound is known for its applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphoric acid, diphenyl tetradecyl ester can be synthesized through the esterification of phosphoric acid with diphenyl and tetradecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, diphenyl, and tetradecyl alcohol, are mixed in appropriate ratios and subjected to esterification in reactors. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, diphenyl tetradecyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form phosphoric acid and corresponding oxidized products.

Reduction: Reduction reactions can convert the ester back to its alcohol components.

Substitution: The ester can undergo substitution reactions where the diphenyl or tetradecyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions include phosphoric acid, diphenyl alcohol, tetradecyl alcohol, and various substituted derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Flame Retardant Additive

- Phosphoric acid esters are commonly utilized as flame retardants in plastics and textiles. The diphenyl tetradecyl ester variant has been noted for its effectiveness in enhancing fire resistance in materials like polyvinyl chloride (PVC) and polyurethane foams.

-

Lubricants and Hydraulic Fluids

- This compound serves as an additive in lubricating oils and hydraulic fluids, improving thermal stability and reducing wear in machinery. Its ability to maintain viscosity under varying temperatures makes it a valuable component in high-performance lubricants.

-

Plasticizers

- In the plastics industry, phosphoric acid esters are employed as plasticizers to enhance flexibility and durability. Diphenyl tetradecyl ester can be used to modify the physical properties of polymers, ensuring they meet specific performance criteria.

Case Study 1: Flame Retardant Efficacy

A study conducted by researchers at a leading materials science institute evaluated the flame retardant properties of phosphoric acid, diphenyl tetradecyl ester when incorporated into PVC formulations. The results indicated a significant reduction in flammability compared to standard formulations without the ester. The addition of 10% by weight of the ester improved the limiting oxygen index (LOI) from 24% to 30%, demonstrating enhanced fire resistance.

| Formulation | LOI (%) |

|---|---|

| Control (no ester) | 24 |

| 5% Ester | 27 |

| 10% Ester | 30 |

Case Study 2: Lubrication Performance

In another study focusing on automotive lubricants, the incorporation of diphenyl tetradecyl ester into synthetic oil formulations was assessed. The ester improved the oil's thermal stability at elevated temperatures (up to 200°C) while reducing wear on engine components by approximately 15% during prolonged testing.

| Test Condition | Wear Rate (mg) |

|---|---|

| Control | 100 |

| Ester-Enhanced Oil | 85 |

Health and Environmental Considerations

While phosphoric acid esters are beneficial in various applications, it is crucial to consider their environmental impact. Studies indicate that these compounds can be bioaccumulative and may pose risks to aquatic life if released into water bodies. Therefore, proper handling and disposal methods are essential to mitigate potential environmental hazards.

Wirkmechanismus

The mechanism of action of phosphoric acid, diphenyl tetradecyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological or chemical context in which the ester is used.

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, diphenyl tetradecyl ester can be compared with other phosphate esters such as:

- Phosphoric acid, diphenyl octyl ester

- Phosphoric acid, diphenyl hexyl ester

- Phosphoric acid, diphenyl butyl ester

Uniqueness

This compound is unique due to its longer alkyl chain (tetradecyl group), which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other shorter-chain esters may not be able to fulfill.

Biologische Aktivität

Phosphoric acid, diphenyl tetradecyl ester (CAS Number: 1425202-15-8), is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of its use as a flame retardant and its implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

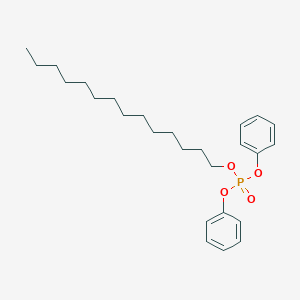

Chemical Structure and Properties

This compound is an organophosphate ester characterized by the following molecular formula:

This structure features a phosphoric acid moiety esterified with diphenyl and tetradecyl groups, which influences its solubility and reactivity.

1. Toxicological Profile

Research indicates that phosphoric acid esters, including diphenyl tetradecyl ester, can exhibit varying degrees of toxicity. A study highlighted that certain aryl phosphates have been linked to neurotoxicity and endocrine disruption. For instance, isodecyl diphenyl phosphate (IDDPP) was shown to induce DNA damage and mitochondrial impairment in human lung cells (A549) through high-content screening methods .

Additionally, exposure to these compounds has been associated with developmental effects in aquatic organisms. For example, zebrafish larvae exposed to tert-butylphenyl diphenyl phosphate exhibited neurobehavioral changes, suggesting potential risks to vertebrate development .

2. Ecotoxicological Impact

The ecotoxicological effects of phosphoric acid esters are significant due to their persistence in the environment. A study on the occurrence of aryl and alkyl-aryl phosphates in Canadian house dust found these compounds at concerning levels, raising alarms about their potential accumulation and long-term effects on both human health and ecosystems .

Case Study 1: Neurodevelopmental Effects

A study focused on the neurodevelopmental impacts of phosphoric acid esters found that exposure to certain compounds within this class could lead to impaired motor activity in zebrafish larvae. The research indicated that these substances might disrupt normal neurological development pathways .

Case Study 2: Human Exposure Assessment

Research assessing human exposure to organic contaminants identified phosphoric acid esters among other chemicals in semen samples. The study evaluated various parameters such as sperm motility and morphology, highlighting potential reproductive implications linked to exposure .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

diphenyl tetradecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZERPLOQPHIGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073113 | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142474-86-0 | |

| Record name | Diphenyl tetradecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.